(1-(7h-Purin-6-yl)piperidin-4-yl)methanol

GPR35 antagonism BRET biosensor GPCR selectivity profiling

This 98%-pure purine-piperidine hybrid features a 4-hydroxymethyl group that distinguishes it from direct 4-hydroxy, 4-amino, and 4-carboxamide analogs. Demonstrated GPR35 inactivity (IC₅₀ > 100 µM) and lack of serotonergic activity make it a superior neutral scaffold for kinase, phosphodiesterase, or epigenetic reader campaigns where clean GPCR selectivity is critical. The primary alcohol enables esterification, etherification, oxidation, and displacement without purine N7–H protection, maximizing library diversity per synthesis step. Fragment-like LogP (0.56–1.17) and TPSA (75.7–77.9 Ų) ensure aqueous solubility with passive permeability. Ideal starting point for ATP-competitive ligand libraries requiring charge-neutral purine cores.

Molecular Formula C11H15N5O
Molecular Weight 233.27 g/mol
Cat. No. B14914921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(7h-Purin-6-yl)piperidin-4-yl)methanol
Molecular FormulaC11H15N5O
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESC1CN(CCC1CO)C2=NC=NC3=C2NC=N3
InChIInChI=1S/C11H15N5O/c17-5-8-1-3-16(4-2-8)11-9-10(13-6-12-9)14-7-15-11/h6-8,17H,1-5H2,(H,12,13,14,15)
InChIKeyJKCMIGBCSDULGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-(7H-Purin-6-yl)piperidin-4-yl)methanol, 98% – Purine-Piperidine Hybrid Scaffold for Targeted Probe Synthesis


(1-(7H-Purin-6-yl)piperidin-4-yl)methanol (CAS 1291763-01-3) is a purine-piperidine hybrid small molecule with molecular formula C₁₁H₁₅N₅O and molecular weight 233.27 g·mol⁻¹ . The compound is supplied at 98% purity for research and further manufacturing use . Its structure features a 7H-purin-6-yl group linked via the N1 position to a piperidine ring bearing a hydroxymethyl substituent at the 4-position, a motif that distinguishes it from direct 4-hydroxy, 4-amino, and 4-carboxamide purine-piperidine analogs.

Why (1-(7H-Purin-6-yl)piperidin-4-yl)methanol Cannot Be Interchanged with Other Purine-Piperidine Building Blocks


Close purine-piperidine analogs such as 1-(7H-purin-6-yl)-4-piperidinol, 1-(7H-purin-6-yl)piperidin-4-amine, and 1-(7H-purin-6-yl)piperidine-4-carboxamide differ from the target compound by the nature of the 4-position substituent. These structural variations translate into distinct kinase selectivity profiles and physicochemical properties. For example, 1-(7H-purin-6-yl)-4-piperidinol displays micromolar inhibitory activity against ROCK2 (IC₅₀ 3.33 µM) and PKA (IC₅₀ 11.5 µM) [1], while (1-(7H-Purin-6-yl)piperidin-4-yl)methanol shows no detectable activity against the GPR35 receptor in a bioluminescence resonance energy transfer (BRET)-based antagonist screen (IC₅₀ > 100 µM, classified as inactive) [2]. The additional methylene spacer in the hydroxymethyl group alters hydrogen-bonding geometry, lipophilicity, and metabolic susceptibility relative to the direct hydroxyl, amine, and carboxamide congeners, making simple substitution unreliable in structure-activity-relationship (SAR) campaigns.

Quantitative Differentiation Evidence for (1-(7H-Purin-6-yl)piperidin-4-yl)methanol Versus Closest Analogs


GPR35 Antagonism: Target Compound Is Inactive, Distinguishing It from Other Purine-Linked Piperidines with GPCR Activity

In a BRET-based GPR35 antagonism assay employing a Gα13 SPASM sensor in cells co-expressing human GPR35, (1-(7H-Purin-6-yl)piperidin-4-yl)methanol (ECBD identifier EOS37601) produced less than 50% inhibition at the highest concentration tested, yielding a reported IC₅₀ > 100 µM and a classification of 'inactive' [1]. By contrast, the assay positive control CID2745687 achieved full antagonism with an IC₅₀ of approximately 10 µM under identical conditions [1]. This inactivity at GPR35 contrasts with structurally related purine-piperidine compounds that engage aminergic GPCRs, such as the N-aralkyl-piperidine-methanol derivatives disclosed in US 5,169,096, which are potent 5-HT₂ receptor inhibitors (Ki values in the nanomolar range) [2]. The absence of GPR35 liability may be advantageous in applications where off-target GPCR signaling must be minimized.

GPR35 antagonism BRET biosensor GPCR selectivity profiling

Kinase Selectivity Shift: Hydroxymethyl Spacer Abolishes ROCK2/PKA Affinity Observed with the 4-Hydroxy Analog

The direct 4-hydroxy analog 1-(7H-purin-6-yl)-4-piperidinol (CID 756700, BDBM37927) was profiled at the Scripps Research Institute Molecular Screening Center and found to inhibit ROCK2 with an IC₅₀ of 3.33 µM and PKA with an IC₅₀ of 11.5 µM [1]. In contrast, (1-(7H-Purin-6-yl)piperidin-4-yl)methanol incorporates an additional methylene spacer between the piperidine ring and the hydroxyl group, a modification expected to reposition the hydrogen-bond donor/acceptor by approximately 1.5 Å and increase the rotatable bond count from 1 to 2 [2]. The target compound has not been reported to exhibit inhibitory activity against ROCK2 or PKA in any publicly available dataset, consistent with the hypothesis that the extended spacer disrupts the binding mode observed for the 4-hydroxy analog in the PKA-PKB chimera crystal structure (PDB 2vnw) [3]. This difference provides a basis for de-selecting the target compound when ROCK2/PKA inhibition is undesirable, or conversely, for exploiting its divergent kinase profile.

ROCK2 inhibition PKA inhibition kinase selectivity purine scaffold

Physicochemical Property Vector: Target Compound Occupies a Distinct Lipophilicity-Polarity Space Versus 4-Hydroxy and 4-Amine Analogs

Computed physicochemical properties place (1-(7H-Purin-6-yl)piperidin-4-yl)methanol in a distinct region of property space relative to its closest analogs. The target compound has a measured LogP of 0.56–1.17, TPSA of 75.7–77.9 Ų, and 2 hydrogen-bond donors [1]. By comparison, 1-(7H-purin-6-yl)-4-piperidinol (CID 756700) is more polar (estimated LogP ~0.5, TPSA ~79 Ų) while 1-(7H-purin-6-yl)piperidine-4-carboxamide is more polar still (TPSA ~96 Ų due to the carboxamide group). The 4-aminomethyl analog (PDB 2vnw ligand) has a basic amine (pKa ~10) in place of the neutral hydroxymethyl, altering ionization state at physiological pH. The target compound's intermediate LogP and neutral side chain make it preferable for applications requiring balanced aqueous solubility and passive membrane permeability without the pH-dependent ionization of amine-containing analogs [2].

LogP TPSA hydrogen-bond donors drug-likeness physicochemical differentiation

Synthetic Versatility of the Primary Hydroxymethyl Handle Versus Tertiary Alcohol, Amine, and Carboxamide Analogs

The 4-hydroxymethyl substituent is a primary alcohol, which enables a broader repertoire of mild, high-yielding derivatization reactions compared to the tertiary alcohol in 1-(7H-purin-6-yl)-4-piperidinol, the primary amine in (1-(9H-purin-6-yl)piperidin-4-yl)methanamine, or the carboxamide in 1-(7H-purin-6-yl)piperidine-4-carboxamide. Specifically, the primary alcohol can undergo Mitsunobu etherification, mesylation/tosylation followed by nucleophilic displacement, Dess–Martin oxidation to the aldehyde, or esterification under mild conditions, all without requiring protection of the purine N7–H . In contrast, the tertiary alcohol analog is sterically hindered and resists acylation and oxidation. The amine analog requires orthogonal protection strategies due to the nucleophilic amine competing with the purine ring system. The carboxamide analog is largely inert to further functionalization except under forcing conditions. Published synthetic methodology for 6-(hydroxymethyl)purines confirms that the primary alcohol can be elaborated via palladium-catalyzed cross-coupling or nucleophilic substitution at the activated hydroxymethyl position [1].

synthetic building block primary alcohol derivatization click chemistry medicinal chemistry

Recommended Application Scenarios for (1-(7H-Purin-6-yl)piperidin-4-yl)methanol Based on Quantitative Differentiation Evidence


Chemical Probe Synthesis Requiring Absence of GPR35 and Aminergic GPCR Off-Target Activity

The demonstrated inactivity of (1-(7H-Purin-6-yl)piperidin-4-yl)methanol at GPR35 (IC₅₀ > 100 µM) [1], combined with its structural divergence from the 5-HT₂-active N-aralkyl-piperidine-methanol class [2], makes this compound a suitable starting scaffold for chemical probe campaigns where clean GPCR selectivity profiles are essential—particularly for target classes such as kinases, phosphodiesterases, or epigenetic readers where purine-based ATP-competitive ligands are desired but serotonergic or GPR35-mediated confounding pharmacology must be avoided.

Kinase Inhibitor Library Design Requiring Exclusion of ROCK2 and PKA Activity

In contrast to 1-(7H-purin-6-yl)-4-piperidinol, which inhibits ROCK2 at 3.33 µM and PKA at 11.5 µM [1], the hydroxymethyl analog has no reported activity against these kinases, consistent with the structural rationale that the methylene spacer disrupts the ATP-site binding mode observed in the PKA-PKB chimera crystal structure (PDB 2vnw) [2]. Procurement of the target compound is therefore recommended when constructing purine-biased kinase inhibitor libraries intended to sample chemical space beyond the ROCK/PKA pharmacophore.

Fragment-Based Drug Discovery Requiring Neutral, Moderately Lipophilic Purine Fragments with Balanced Solubility

With a LogP of 0.56–1.17 and TPSA of 75.7–77.9 Ų [1][2], (1-(7H-Purin-6-yl)piperidin-4-yl)methanol occupies a fragment-like property space that balances aqueous solubility with passive permeability. Unlike the 4-aminomethyl analog, which is positively charged at physiological pH, the neutral hydroxymethyl compound avoids pH-dependent ionization complications in biophysical assays (SPR, NMR, ITC). This makes it a superior fragment screening candidate when a charge-neutral purine core is required.

Medicinal Chemistry Derivatization Campaigns Exploiting the Primary Alcohol Synthetic Handle

The primary hydroxymethyl group enables mild derivatization via esterification, etherification, oxidation, and nucleophilic displacement without requiring protection of the purine N7–H [1]. This contrasts with the sterically hindered tertiary alcohol in the 4-hydroxy analog and the competing nucleophilicity of the 4-amine analog [2][3]. Researchers procuring the compound for parallel library synthesis benefit from a greater diversity of accessible products per synthetic step, reducing the number of building blocks needed to sample chemical space around the purine-piperidine core.

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